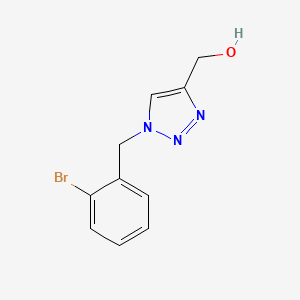

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSXWZIOVNXRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically follows these key steps:

Step 1: Preparation of 2-Bromobenzyl Azide

The 2-bromobenzyl azide is synthesized from the corresponding 2-bromobenzyl halide (usually bromide or chloride) by nucleophilic substitution with sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO). This step is performed at room temperature over extended periods (e.g., 15 hours) to ensure high yields (above 90%) of the azide intermediate.Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 2-bromobenzyl azide is reacted with propargyl alcohol or a suitable alkyne bearing a hydroxymethyl group under Cu(I) catalysis. This reaction forms the 1,4-disubstituted 1,2,3-triazole ring regioselectively. The CuAAC reaction is typically carried out in a mixed solvent system such as tert-butanol/water/THF at room temperature or slightly elevated temperatures with copper sulfate and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.Step 3: Isolation and Purification

After completion, the reaction mixture is worked up by extraction with organic solvents (e.g., dichloromethane), washing with aqueous solutions (e.g., saturated sodium chloride), drying over anhydrous magnesium sulfate, and evaporation under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography to yield the target compound as a solid.

Detailed Experimental Conditions and Yields

Mechanistic Insights and Optimization

Azide Formation: The nucleophilic substitution to form the benzyl azide is favored in polar aprotic solvents like DMSO, which stabilize the azide ion and enhance reaction rates. The reaction is generally performed at room temperature to avoid side reactions or decomposition of azide.

CuAAC Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition is highly regioselective, producing the 1,4-disubstituted triazole exclusively. The use of mixed solvents balances solubility of both hydrophilic and hydrophobic reactants. The presence of sodium ascorbate reduces Cu(II) to Cu(I), the active catalytic species. Reaction times vary from several hours to overnight to ensure full conversion.

Purification: The product’s crystallinity allows for straightforward purification by recrystallization, which is preferred over chromatography for scalability. The use of ethanol as recrystallization solvent is common due to good solubility profiles of the triazole derivatives.

Supporting Research Findings

A study on similar benzyl-substituted 1,2,3-triazoles demonstrated that methyl propiolate and substituted benzyl azides could be reacted under reflux in ethanol for 6 hours to yield methyl 1-substituted benzyl 1H-1,2,3-triazole-4-carboxylates, which are further transformed to related triazole derivatives. Although this is a different substituent, the methodology informs the preparation of related triazoles including bromobenzyl analogs.

High yields (72-99%) of azides from benzyl halides have been reported using sodium azide in DMSO at room temperature, followed by efficient CuAAC reactions to form triazole derivatives with hydroxymethyl substituents.

Oxidation and functional group transformations on the triazole ring have been carried out using mild oxidants such as TEMPO with PhI(OAc)2 or TCICA, but for the preparation of this compound specifically, the key step remains CuAAC with propargyl alcohol to introduce the hydroxymethyl group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution

The benzylic bromine undergoes SN1/SN2 reactions with nucleophiles, facilitated by the bromine’s high leaving-group ability.

Mechanism :

-

Bromine departs, forming a carbocation at the benzyl position.

-

Nucleophiles (e.g., amines, thiols) attack the carbocation, yielding substituted triazoles.

Examples :

-

Reaction with sodium azide (NaN₃) : Replaces bromine with an azide group, forming a triazole derivative.

-

Reaction with thiourea (NH₂CSNH₂) : Produces thiol-substituted analogs.

Table 2: Substitution Reaction Products

| Nucleophile | Product |

|---|---|

| NaN₃ | Azide-substituted triazole |

| NH₂CSNH₂ | Thiol-substituted triazole |

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) can be oxidized to:

-

Aldehyde (R-CHO) using mild oxidizing agents (e.g., pyridinium chlorochromate ).

-

Carboxylic acid (R-COOH) with stronger agents (e.g., KMnO₄/H⁺ ).

Table 3: Oxidation Products

| Oxidizing Agent | Product |

|---|---|

| KMnO₄ (acidic conditions) | 2-Bromobenzoic acid |

| PCC | 2-Bromobenzaldehyde |

Reduction Reactions

The bromobenzyl group can be reduced to a benzyl group using:

-

Lithium aluminum hydride (LiAlH₄) : Converts bromine to a benzyl alcohol.

-

Palladium-on-carbon (Pd/C) : Hydrogenation under high pressure.

Table 4: Reduction Products

| Reducing Agent | Product |

|---|---|

| LiAlH₄ | Benzyl alcohol derivative |

| Pd/C | Hydrogenated triazole |

Hydrogen Bonding Interactions

The triazole ring’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes), contributing to its antimicrobial and anticancer activities.

Key Observations

-

The bromobenzyl group’s benzylic position is highly reactive, making substitution a primary pathway for functionalization.

-

Oxidation of the hydroxymethyl group generates reactive intermediates, useful in drug discovery.

This compound’s reactivity highlights its versatility in medicinal chemistry, with applications in synthesizing bioactive molecules .

Scientific Research Applications

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials

Mechanism of Action

The mechanism of action of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol are compared below with analogous triazole derivatives. Key parameters include substituent effects, molecular properties, and biological activities.

Table 1: Comparative Analysis of Triazole Derivatives

Key Findings

Substituent Effects on Bioactivity :

- The 2-bromobenzyl and 2-nitrobenzyl analogs exhibit nearly identical tyrosinase inhibition (IC₅₀ ~26 μM), suggesting electron-withdrawing groups at the benzyl position enhance enzyme binding .

- The benzyl derivative lacks halogen substituents but retains pharmacological relevance due to hydrogen-bonding capacity from the triazole and hydroxymethyl groups .

Halogen Influence: Bromine at the 2-position (target compound) vs. chlorine in the 4-chloro-3-trifluoromethylphenyl analog : Bromine’s larger atomic radius may improve hydrophobic interactions in enzyme pockets. The 2,4-dichlorophenyl derivative’s dual chlorine atoms could enhance electrophilicity but reduce solubility compared to mono-halogenated analogs .

Synthetic Accessibility :

- All compounds utilize CuAAC for triazole ring formation , but post-synthetic modifications (e.g., bromination in ) vary widely in yield and complexity.

Biological Activity

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃O. Its structure features a triazole ring substituted with a bromobenzyl group and a methanol moiety. The compound can be synthesized through various methods, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess potent antibacterial and antifungal activities. For instance:

- A study reported that various triazole derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting better activity than standard antibiotics .

- Another investigation highlighted that triazole-containing compounds displayed significant antifungal activity, suggesting their potential as therapeutic agents against fungal infections .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against | Inhibition Rate (%) |

|---|---|---|

| Compound A | E. coli | 85 |

| Compound B | S. aureus | 90 |

| Compound C | Fungal Strains | 80 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

- A recent study synthesized several triazole analogues and evaluated their cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug |

|---|---|---|---|

| Compound D | A-549 | 5.0 | Doxorubicin (10) |

| Compound E | HeLa | 4.5 | Doxorubicin (10) |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival:

- Anticancer Mechanism : Molecular docking studies suggest that these compounds may inhibit extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are pivotal in cancer cell proliferation and survival .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

- Case Study on Lung Cancer : One study synthesized a series of triazole derivatives that were screened against A-549 cells. The most potent compound exhibited an IC₅₀ value of 5 µM, demonstrating significant cytotoxicity compared to control groups .

- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole derivatives against various pathogens. The findings revealed that compounds with a bromobenzyl substituent showed enhanced activity against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for (1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry. Key steps include:

- Azide preparation : Reaction of 2-bromobenzyl bromide with sodium azide to generate the azide intermediate.

- Cycloaddition : Propargyl alcohol reacts with the azide under Cu(I) catalysis (e.g., Cu(OAc)₂) to form the triazole core .

- Purification : Column chromatography or crystallization to isolate the product.

Q. Example conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide formation | NaN₃, DMF, 60°C, 12h | ~85% | |

| CuAAC | Propargyl alcohol, Cu(OAc)₂, t-BuOH/H₂O | ~78% |

Q. How is the compound characterized in academic research?

Standard characterization methods include:

- Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., triazole proton at δ 7.5–8.0 ppm, methanol -OH peak at δ 1.5–2.0 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 308.0 g/mol).

- Elemental analysis : Validation of C, H, N, Br content.

Advanced labs may use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve bond angles and torsional conformations .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis?

- Catalyst selection : Cu(I) sources (e.g., CuBr) improve regioselectivity for 1,4-triazoles over 1,5-isomers .

- Solvent systems : Binary solvents (t-BuOH/H₂O) enhance reaction kinetics by balancing polarity .

- Temperature control : Maintaining 50–60°C prevents side reactions (e.g., alkyne oligomerization).

- Work-up : Acid-base extraction removes copper residues, improving purity .

Data-driven example :

Replacing Cu(OAc)₂ with CuI in THF increased yield from 78% to 85% while reducing reaction time by 30% .

Q. How does the bromobenzyl substituent influence biological activity?

The 2-bromobenzyl group enhances tyrosinase inhibition via halogen bonding with enzyme active sites. In a study:

Q. Comparison with analogs :

| Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| 2-Bromobenzyl | 26.55 | -8.2 |

| 4-Bromobenzyl | 32.10 | -7.5 |

| 2-Nitrobenzyl | 26.20 | -8.1 |

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal packing : Non-centrosymmetric space groups (e.g., Pn) complicate phase determination .

- Disorder : Flexible methanol -CH₂OH group may require constrained refinement in SHELXL .

- Halogen interactions : Bromine atoms participate in secondary interactions (Br⋯Br, Br⋯π), influencing lattice stability .

Refinement example :

Using SHELXL-2018, R₁ converged to 0.045 despite pseudo-symmetry in the asymmetric unit .

Q. How do computational methods (e.g., DFT) support experimental findings?

Q. How are contradictions in biological data resolved?

Discrepancies in IC₅₀ values across studies may stem from:

- Assay conditions : pH, substrate concentration (e.g., L-DOPA vs. tyrosine in tyrosinase assays) .

- Cell lines : Variability in membrane permeability (e.g., P19 vs. D3 embryonic cells) .

- Structural modifications : Substituent position (2- vs. 4-bromo) alters steric and electronic profiles .

Resolution strategy : Standardize protocols (e.g., OECD Guidelines) and validate via orthogonal assays (e.g., SPR, ITC) .

Q. What are emerging applications in drug discovery?

- Antimicrobial agents : Triazole conjugates show activity against S. aureus (MIC = 12.5 µg/mL) via membrane disruption .

- Anticancer scaffolds : Pro-drug activation via esterase cleavage of the methanol group .

- Enzyme inhibitors : Modular synthesis allows rapid generation of analogs targeting kinases or proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.